Navitoclax-d8
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Overview
Description
Navitoclax-d8 is a deuterated form of Navitoclax, an orally bioavailable small molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of Navitoclax, as the deuterium atoms can help in tracing and quantifying the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Navitoclax-d8 involves the incorporation of deuterium atoms into the Navitoclax molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated acetonitrile for protein precipitation and separation of Navitoclax and this compound using liquid chromatography .
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced chromatographic techniques ensures the separation and purification of this compound from other by-products .
Chemical Reactions Analysis
Types of Reactions: Navitoclax-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic reagents such as sodium azide or thiols are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Navitoclax-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Navitoclax.
Biology: Helps in understanding the interaction of Navitoclax with biological targets by tracking its distribution and concentration in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Navitoclax.
Industry: Employed in the development of new therapeutic agents by providing insights into the behavior of Navitoclax in various environments .
Mechanism of Action
Navitoclax-d8, like Navitoclax, targets the BCL-2 family of proteins, which are major regulators of apoptosis. By inhibiting these proteins, this compound promotes the activation of pro-apoptotic proteins such as Bax and Bak, leading to the induction of apoptosis in cancer cells. This mechanism is particularly effective in treating cancers that overexpress BCL-2 proteins .
Comparison with Similar Compounds
ABT-737: A precursor to Navitoclax, also a BCL-2 inhibitor but with poor bioavailability.
Obatoclax: Another BCL-2 inhibitor with a different structure and mechanism.
S63845: An MCL-1 inhibitor that can be used in combination with Navitoclax for enhanced efficacy .
Uniqueness of Navitoclax-d8: this compound is unique due to its deuterated nature, which allows for more precise pharmacokinetic studies. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological systems, providing valuable insights into its behavior and interactions .
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYAXFNOILIKPP-YSUYZUONSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H55ClF3N5O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
982.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.